Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
CAS No.:
Cat. No.: VC16477213
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl imidazo[1,2-a]pyrazine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3 |
| Standard InChI Key | NDDRGECQLQTPCK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=CN=C2C=N1 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a bicyclic system combining imidazole and pyrazine rings. The ethyl ester group at the 6-position introduces steric and electronic modifications that influence reactivity and potential applications. Key structural parameters for the closely related ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.187 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Exact Mass | 191.069473 Da |
| Polar Surface Area (PSA) | 56.49 Ų |
While these data pertain to the 2-carboxylate isomer, they offer a foundational understanding of the core imidazo-pyrazine system . The 6-carboxylate variant likely shares similar backbone properties but differs in substituent positioning, which may alter crystallinity and solubility.
Synthesis Pathways and Optimization
General Synthetic Strategies
Synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate (a pyridine analog) is synthesized via:
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Base-mediated cyclization: (2-Oxo-1(2H)-pyridyl)acetonitrile reacts with ethyl formate in the presence of sodium ethoxide at 5–10°C .
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Acid workup: Post-reaction acidification (pH 4.5–5.0) followed by rotary evaporation yields the product with ~89% purity .
Though this method targets a pyridine-based compound, analogous approaches may apply to pyrazine systems by substituting pyridyl precursors with pyrazine derivatives.
Critical Reaction Parameters
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Temperature control: Maintaining 5–10°C during sodium ethoxide addition prevents side reactions .
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Solvent selection: Ethanol facilitates mixing and enhances yield during reflux .
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Catalyst ratio: A 5:1 molar ratio of sodium ethoxide to precursor optimizes cyclization efficiency .
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
Data for the 2-carboxylate isomer suggest:
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Moderate density (1.3 g/cm³), indicative of compact molecular packing .
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Polar surface area (56.49 Ų) implies moderate solubility in polar solvents like ethanol or DMSO .
Spectroscopic Characterization
While direct data for the 6-carboxylate isomer are unavailable, nuclear magnetic resonance (NMR) patterns for related compounds include:
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¹H-NMR: Ethyl ester protons resonate as triplets near δ 1.3–1.4 ppm (CH₃) and quartets at δ 4.3–4.4 ppm (CH₂) .
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¹³C-NMR: Carbonyl carbons appear at δ 160–165 ppm, while aromatic carbons range from δ 110–150 ppm .
Challenges and Research Gaps
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Isomer-specific data: No studies explicitly address the 6-carboxylate isomer, necessitating synthetic and analytical focus.
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Stability studies: Degradation pathways under physiological conditions remain uncharacterized.
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Targeted bioactivity: Screening against novel biological targets (e.g., kinase inhibitors) is warranted.
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